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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072 Get Quote

Executive Summary
4-Methyl-3-nitrophenol (CAS 2042-14-0), also known as 3-nitro-p-cresol, is a critical building

block in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors and anti-

infectives), agrochemicals (organophosphorus pesticides), and high-performance dyes.[1][2][3]

[4][5] Its reactivity is dominated by the electron-withdrawing nitro group (

) ortho to the methyl group and meta to the hydroxyl group, creating a unique electronic
environment that facilitates regioselective nucleophilic substitutions and reductions.

This guide provides validated experimental protocols for the two most common transformations

of 4-Methyl-3-nitrophenol: Nitro-Group Reduction (to 3-amino-4-methylphenol) and O-Alkylation

(etherification). It includes safety mandates, reaction setups, and analytical characterization

methods.
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Property Data Relevance

Formula MW: 153.14 g/mol

Appearance Yellow crystalline powder
Visual purity indicator

(darkening indicates oxidation)

Melting Point 78–81 °C
Low MP requires careful drying

(avoid high vac >50°C)

pKa ~8.66
More acidic than p-cresol (pKa

~10.[2]3) due to

Solubility
Soluble in EtOAc, MeOH,

DMF; Slightly soluble in

Use organic solvents for

reaction; aqueous workup

feasible

Safety & Handling (Critical)
Nitro Group Hazards: While stable, nitro-aromatics can be energetic. Avoid heating crude

residues above 100°C without DSC testing.

Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume

hood.

Incompatibility: Incompatible with strong bases and reducing agents (unless controlled).

Experimental Protocol A: Catalytic Reduction to 3-
Amino-4-methylphenol
Objective: Selective reduction of the nitro group to an amine without affecting the aromatic ring.

[6] This is the primary pathway for generating aniline-based pharmaceutical intermediates.

Reaction Mechanism & Logic
We utilize Catalytic Hydrogenation (

/Pd-C) over chemical reduction (Fe/HCl) for pharmaceutical applications to minimize metal
waste and simplify purification.
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Catalyst: 10% Palladium on Carbon (Pd/C). High surface area ensures rapid turnover.

Solvent: Methanol (MeOH). High solubility of substrate and product; easy removal.

Control: Monitoring

uptake is critical to prevent over-reduction (though rare with phenols).

Step-by-Step Procedure
Reagents:

4-Methyl-3-nitrophenol (10.0 g, 65.3 mmol)

10% Pd/C (0.5 g, 5 wt% loading)

Methanol (100 mL, HPLC Grade)

Hydrogen gas (balloon or low-pressure line)

Workflow:

Dissolution: In a 250 mL three-neck round-bottom flask (RBF), dissolve 10.0 g of 4-Methyl-3-

nitrophenol in 100 mL Methanol.

Inerting: Sparge the solution with Nitrogen (

) for 10 minutes to remove dissolved oxygen (prevents catalyst ignition).

Catalyst Addition:Carefully add 0.5 g Pd/C. WARNING: Pd/C can ignite methanol vapor in

air. Add under

flow or as a water-wet slurry.

Hydrogenation:

Evacuate the flask and backfill with Hydrogen (

) three times.
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Attach a hydrogen balloon (1 atm) or set pressure reactor to 30 psi.

Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The yellow starting

material spot (

) should disappear, replaced by a polar, UV-active amine spot (

).

Workup:

Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.

Note: Keep the catalyst wet during disposal to prevent pyrophoric ignition.

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a brown solid.

Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Visual Workflow (Graphviz)
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Figure 1: Workflow for the catalytic hydrogenation of 4-Methyl-3-nitrophenol.

Experimental Protocol B: O-Alkylation (Ether
Synthesis)
Objective: Functionalization of the phenolic hydroxyl group to create ether derivatives (e.g., for

agrochemical active ingredients).

Reaction Mechanism
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This is a standard Williamson Ether Synthesis. The presence of the nitro group increases the

acidity of the phenol, making deprotonation by weak bases (like

) efficient.

Base: Potassium Carbonate (

).[7] Anhydrous.

Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to

better solubility of the phenolate anion.

Electrophile: Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).

Step-by-Step Procedure
Reagents:

4-Methyl-3-nitrophenol (1.53 g, 10 mmol)

Potassium Carbonate (2.07 g, 15 mmol, 1.5 eq)

Methyl Iodide (MeI) (1.70 g, 12 mmol, 1.2 eq)

DMF (15 mL, Dry)

Workflow:

Deprotonation: In a 50 mL flask, combine 4-Methyl-3-nitrophenol and

in DMF. Stir at Room Temperature for 30 minutes. The solution will turn bright yellow/orange,
indicating the formation of the nitrophenolate anion.

Addition: Add Methyl Iodide dropwise via syringe. (Caution: MeI is toxic and volatile).

Reaction: Stir at Room Temperature for 3–12 hours. If using less reactive halides (e.g., alkyl

bromides), heat to 60°C.

Quench: Pour the reaction mixture into 100 mL ice-water. The product usually precipitates.[7]
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Extraction: If oil forms, extract with Ethyl Acetate (

mL). Wash organics with water (

) and brine (

) to remove DMF.

Drying: Dry over

, filter, and concentrate.

Analytical Characterization (HPLC)
To validate purity and conversion, use the following HPLC method. The nitro group provides a

strong UV chromophore.

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent ZORBAX

Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 min; Hold 2 min.

Flow Rate 1.0 mL/min

Detection
UV @ 254 nm (aromatic) and 280 nm

(phenol/nitro)

Retention Times

3-Amino-4-methylphenol: ~2.5 min (Polar) 4-

Methyl-3-nitrophenol: ~5.8 min O-Alkylated

Product: ~7.5 min (Non-polar)

Pathway Visualization
The following diagram illustrates the chemical connectivity and potential downstream

applications.
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Figure 2: Synthesis and reaction pathways for 4-Methyl-3-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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